Chlorcyclizine - 82-93-9

Chlorcyclizine

Catalog Number: EVT-264138
CAS Number: 82-93-9
Molecular Formula: C18H21ClN2
Molecular Weight: 300.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-[(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine is a diarylmethane.
Chlorcyclizine is a first generation phenylpiperazine class antihistamine used to treat urticaria, rhinitis, pruritus, and other allergy symptoms. Chlorcyclizine also has some local anesthetic, anticholinergic, and antiserotonergic properties, and can be used as an antiemetic.
See also: Chlorcyclizine Hydrochloride (has salt form).
Overview

Chlorcyclizine is a synthetic antihistamine primarily used in the treatment of allergic conditions. It belongs to the class of compounds known as diphenylmethane derivatives and is structurally related to other antihistamines such as chlorpheniramine and cyclizine. Chlorcyclizine is recognized for its ability to alleviate symptoms associated with allergies, such as rhinitis and urticaria, by blocking histamine H1 receptors.

Source and Classification

Chlorcyclizine is classified as an antihistamine and is derived from piperazine. It is commonly used in clinical settings for its antiallergic properties. The compound has been utilized in various formulations, including tablets and syrups, often in combination with other medications to enhance therapeutic efficacy.

Synthesis Analysis

Methods and Technical Details

The synthesis of chlorcyclizine involves several steps, primarily focusing on the alkylation of 1-methylpiperazine with 4-chlorobenzhydryl bromide. This method has been optimized for efficiency and yield:

  1. Initial Reaction: 1-methylpiperazine is reacted with 4-chlorobenzhydryl bromide in the presence of a suitable base, leading to the formation of chlorcyclizine.
  2. Purification: The crude product is typically purified through recrystallization or chromatography techniques to obtain the desired purity level.

Recent advancements have introduced alternative synthetic pathways that enhance yield and reduce reaction times. For instance, a modified synthetic route has been reported that utilizes various solvents and reaction conditions to optimize the production process .

Molecular Structure Analysis

Chlorcyclizine has a complex molecular structure characterized by its diphenylmethane core. The chemical formula for chlorcyclizine is C18_{18}H22_{22}ClN, with a molecular weight of approximately 303.83 g/mol. The structural representation includes:

  • Two aromatic rings: Contributing to its lipophilicity and receptor binding affinity.
  • Piperazine moiety: Essential for its pharmacological activity.

The three-dimensional conformation of chlorcyclizine allows it to effectively interact with histamine receptors, facilitating its role as an antihistamine .

Chemical Reactions Analysis

Chlorcyclizine undergoes various chemical reactions that can modify its structure and enhance its pharmacological properties:

  • Alkylation Reactions: The primary synthetic route involves alkylation, where nucleophilic substitution occurs at the nitrogen atom of the piperazine ring.
  • Reductive Amination: This reaction can be employed to produce chlorcyclizine derivatives with altered side chains, potentially improving efficacy against specific allergic responses .
  • Deuteration: Derivatives labeled with deuterium have been synthesized for pharmacokinetic studies, providing insights into metabolic pathways .

These reactions are critical for developing new analogs with improved therapeutic profiles.

Mechanism of Action

Chlorcyclizine exerts its antihistaminic effects by antagonizing histamine H1 receptors located in various tissues throughout the body. The mechanism involves:

  1. Binding Affinity: Chlorcyclizine binds to H1 receptors, preventing histamine from exerting its physiological effects.
  2. Inhibition of Allergic Responses: By blocking these receptors, chlorcyclizine reduces symptoms such as itching, swelling, and redness associated with allergic reactions.

The effectiveness of chlorcyclizine can be quantified through various assays measuring receptor binding affinity and biological activity against histamine-induced responses .

Physical and Chemical Properties Analysis

Chlorcyclizine exhibits several notable physical and chemical properties:

  • Appearance: Typically found as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and ethyl acetate but poorly soluble in water.
  • Melting Point: Approximately 91–93 degrees Celsius.
  • pH Stability: Chlorcyclizine remains stable across a range of pH levels but may degrade under extreme acidic or basic conditions.

These properties are crucial for formulation development and determining appropriate storage conditions .

Applications

Chlorcyclizine has several scientific uses beyond its primary role as an antihistamine:

  • Research Applications: It serves as a model compound in studies investigating the structure-activity relationships of antihistamines.
  • Pharmacological Studies: Used in preclinical studies to evaluate new derivatives for enhanced efficacy against allergic reactions or other indications such as viral infections .
  • Combination Therapies: Often included in formulations alongside other medications to provide synergistic effects in treating allergic conditions.

Chlorcyclizine continues to be an important compound in both clinical settings and pharmaceutical research due to its effectiveness and adaptability in various formulations .

Molecular Mechanisms of Antiviral Activity

Inhibition of Viral Entry Pathways in Hepatitis C Virus (HCV) Infection

Chlorcyclizine (CCZ) exerts its primary anti-HCV activity by specifically targeting the early stages of viral entry, preventing establishment of infection in hepatocytes. As a first-generation antihistamine with repurposed antiviral properties, CCZ's mechanism diverges fundamentally from direct-acting antivirals (DAAs) that target viral replication enzymes. Its potency against diverse HCV genotypes positions it as a promising candidate for inclusion in combination therapies, particularly in resource-limited settings where cost-effective options are critical [4].

Role in Disrupting HCV Glycoprotein-Mediated Host Cell Fusion

CCZ directly targets the HCV E1 glycoprotein, specifically interfering with the membrane fusion process essential for viral entry. Structural and functional analyses demonstrate that CCZ binds a hydrophobic pocket within E1 adjacent to the putative fusion peptide domain (Glu270-Thr287). This binding induces conformational constraints that prevent the fusogenic rearrangement of E1 required for host and viral membrane fusion. Key evidence includes: - Resistance Mapping: In vitro selection of CCZ-resistant HCV variants revealed six missense mutations in E1, five clustered within the fusion peptide (e.g., N276K, T280A). These mutant viruses exhibit complete resistance to CCZ-mediated fusion inhibition while maintaining wild-type infectivity [2]. - Direct Binding Validation: Photoactivatable CCZ-diazirine-biotin conjugate crosslinking experiments confirmed covalent binding to E1 in both HCV-infected cells and recombinant E1/E2 complexes. Mass spectrometry identified crosslinking sites within the fusion peptide-proximal region [2]. - Molecular Docking: Simulations predict CCZ forms extensive hydrophobic interactions with conserved residues in the E1 pocket (e.g., Leu279, Phe284, Val265), stabilizing the glycoprotein in a fusion-incompetent state [2].

Table 1: Chlorcyclizine Resistance-Associated Substitutions in HCV E1 Glycoprotein | Amino Acid Position | Wild-Type Residue | Mutant Residue | Location Relative to Fusion Domain | Resistance Fold-Change | |-------------------------|------------------------|---------------------|--------------------------------------|----------------------------| | 265 | Val (V) | Ile (I) | Adjacent to fusion peptide | 12.5 | | 276 | Asn (N) | Lys (K) | Putative fusion peptide | >50 | | 278 | Gly (G) | Arg (R) | Putative fusion peptide | 28.3 | | 280 | Thr (T) | Ala (A) | Putative fusion peptide | 42.1 | | 283 | Ala (A) | Val (V) | Putative fusion peptide | 15.7 | | 284 | Phe (F) | Leu (L) | Hydrophobic pocket residue | 8.9 |

Modulation of Cholesterol-Dependent Endocytic Processes

Beyond direct E1 inhibition, CCZ perturbs host factors critical for HCV entry, particularly cholesterol-dependent endocytic trafficking. HCV relies on clathrin-mediated endocytosis and endosomal acidification for productive infection, processes requiring membrane cholesterol integrity. CCZ and its optimized derivatives (e.g., UK-1A) significantly reduce HCV uptake by: - Cholesterol Trafficking Disruption: As a cationic amphiphilic drug (CAD), CCZ accumulates in lysosomes and impairs cholesterol egress, depleting plasma membrane cholesterol essential for HCV glycoprotein clustering and CD81 receptor mobility [1] [4]. - Synergy Evidence: Combining CCZ derivatives with cyclodextrin (a cholesterol-depleting agent) enhances anti-HCV activity, while cholesterol replenishment partially restores viral entry susceptibility [4]. - Liver-Specific Pharmacokinetics: Preclinical pharmacokinetic profiling of lead CCZ derivative UK-1A demonstrates exceptional liver partitioning (AUC liver/plasma ratio >15) and sustained hepatic exposure after oral dosing. This correlates with potent in vivo efficacy in humanized liver chimeric mice, reducing HCV RNA by >3-log10 after 4 weeks of monotherapy [4].

Table 2: In Vitro Anti-HCV Profile and Selectivity of Chlorcyclizine Derivatives | Compound | EC₅₀ (nM) HCV GT1a | EC₅₀ (nM) HCV GT2a | CC₅₀ (μM) Huh7.5.1 | Selectivity Index (CC₅₀/EC₅₀) | H1 Receptor Antagonism IC₅₀ (nM) | |--------------------|--------------------------|--------------------------|--------------------------|-------------------------------------|---------------------------------------| | Chlorcyclizine (CCZ) | 1400 ± 210 | 3200 ± 460 | >100 | >71 | 3.2 ± 0.8 | | UK-1A | 12.1 ± 2.3 | 18.9 ± 3.1 | 68.5 ± 9.2 | 5662 | 4850 ± 620 | | UK-2B | 9.8 ± 1.1 | 14.3 ± 2.6 | >100 | >10204 | >10000 | | UK-3C | 28.7 ± 4.5 | 35.2 ± 5.8 | 82.3 ± 11.7 | 2867 | 7120 ± 890 |

Broad-Spectrum Antiviral Efficacy Against Flaviviruses

Activity Against Zika Virus NS2B-NS3 Protease Inhibition

Structure-based virtual screening of FDA-approved drugs identified CCZ as a potent inhibitor of Zika virus (ZIKV) NS2B-NS3 protease, a serine protease essential for polyprotein processing and viral maturation. Key findings include: - Binding Affinity: CCZ exhibits superior docking scores (Grid score -24.8 kcal/mol) compared to the crystallographic ligand of ZIKV NS2B-NS3 protease (PDB: 5H4I; Grid score -15.6 kcal/mol). It occupies the substrate-binding cleft through hydrophobic interactions with catalytic residues, particularly Tyr161 – a critical residue for substrate recognition [5]. - Biochemical Validation: CCZ reduces ZIKV-induced cytopathic effect in Vero cells with EC₅₀ = 69.0 ± 7.3 μM (Selectivity Index = 1.9). Though cytotoxicity limits its index, the antiviral activity confirms target engagement [5]. - Dynamic Stability: Molecular dynamics simulations (100 ns) reveal stable binding of CCZ within the protease cleft, maintaining <2 Å root-mean-square deviation (RMSD) throughout the simulation. Key interactions include π-stacking with His51 and hydrogen bonding with Asp75 [5].

Table 3: Molecular Docking and Dynamics Analysis of Chlorcyclizine Binding to Flaviviral Targets | Viral Target | PDB ID | Docking Software | Docking Score (kcal/mol) | Key Interacting Residues | Simulation Stability (RMSD Å) | |------------------------------|------------|-----------------------|-------------------------------|------------------------------------|-----------------------------------| | ZIKV NS2B-NS3 Protease | 5H4I | Glide | -24.8 | Tyr161, His51, Asp75, Ser135 | 1.82 (100 ns) | | DENV NS2B-NS3 Protease | 3U1I | AutoDock Vina | -9.7 | Gly82, Asn152, Lys73, Tyr150 | 2.15 (50 ns) | | HCV E1 Glycoprotein (Homology) | N/A | Rosetta | N/A | Val265, Leu279, Phe284, Asn276 | 1.95 (200 ns) |

Comparative Analysis of Antiviral Targets Across Viral Genotypes

CCZ exhibits distinct genotype-dependent antiviral profiles against Flaviviridae, highlighting its polypharmacology: - HCV Genotype Specificity: Original CCZ shows moderate potency against GT1a (EC₅₀ ~1.4 μM) and GT2a (EC₅₀ ~3.2 μM). However, optimized derivatives like UK-1A achieve near-pangenotypic inhibition, with EC₅₀ <50 nM against GT1-7 in cell culture models. This suggests that chemical optimization overcomes natural genotype variability in E1 [4]. - Flavivirus Protease Conservation: The NS2B-NS3 protease substrate-binding cleft is structurally conserved across Zika, Dengue, and West Nile viruses. Despite this, CCZ's ZIKV protease inhibition (EC₅₀ ~69 μM) is notably weaker than its anti-HCV activity. This divergence arises from: - Target Accessibility: HCV E1 is virion-surface exposed, enabling extracellular drug action, whereas NS2B-NS3 is intracellular. - Enzyme Plasticity: Flavivirus proteases undergo larger conformational shifts during catalysis than HCV's static E1 pocket, reducing CCZ's binding stability [5]. - Combination Potential: CCZ derivatives synergize with DAAs targeting HCV NS5A (e.g., daclatasvir) and NS3/4A (e.g., grazoprevir), reducing viral rebound in vitro. This positions CCZ-based entry inhibitors as complementary components in multi-targeted regimens against resistant strains [4].

Table 4: Chlorcyclizine-Derived Compounds Mentioned in Text | Compound Name | Chemical Classification | Primary Antiviral Target | Development Status | |-------------------|------------------------------|------------------------------|------------------------| | Chlorcyclizine (CCZ) | Piperazine-class antihistamine | HCV E1 glycoprotein | Repurposed investigational | | UK-1A | CCZ derivative (Structure undisclosed) | HCV E1 & host cholesterol trafficking | Preclinical optimization | | UK-2B | CCZ derivative | HCV E1 glycoprotein | Preclinical screening | | UK-3C | CCZ derivative | HCV E1 glycoprotein | Preclinical screening |

Properties

CAS Number

82-93-9

Product Name

Chlorcyclizine

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine

Molecular Formula

C18H21ClN2

Molecular Weight

300.8 g/mol

InChI

InChI=1S/C18H21ClN2/c1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16/h2-10,18H,11-14H2,1H3

InChI Key

WFNAKBGANONZEQ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Solubility

1 G SOL IN ABOUT 2 ML H2O, 11 ML ALC; 1 G SOL IN ABOUT 4 ML CHLOROFORM; PRACTICALLY INSOL IN ETHER, BENZENE /CHLORCYCLIZINE HYDROCHLORIDE/
FREELY SOL IN WATER; SOL IN ALC /CHLORCYCLIZINE DIHYDROCHLORIDE/

Synonyms

Di-Paralene, Mantadil, Pruresidine, Trihistan, Chlorcyclizine; Chlorcyclizine; Chlorcyclizine free base

Canonical SMILES

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.